Methyl 2-chloro-5-methylisonicotinate
Overview
Description
Methyl 2-chloro-5-methylisonicotinate: is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol. It is a derivative of isonicotinic acid, featuring a chlorine atom and a methyl group on the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-5-methylpyridine as the starting material.
Reaction Conditions: The compound is synthesized through a nitration reaction, where 2-chloro-5-methylpyridine is treated with nitric acid in the presence of sulfuric acid.
Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) and ammonia (NH3), are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-chloro-5-methylisonicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound is utilized in biological studies to investigate the effects of pyridine derivatives on various biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents. Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-chloro-5-methylisonicotinate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-chloro-5-nitroisonicotinate: Similar structure but with a nitro group instead of a methyl group.
Methyl 2-chloro-4-methylisonicotinate: Similar structure but with the methyl group at a different position on the pyridine ring.
Uniqueness: Methyl 2-chloro-5-methylisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-chloro-5-methylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVYMHVKPSQYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787596-43-4 | |
Record name | Methyl 2-chloro-5-methylisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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